molecular formula C8H5BrO3S B2387893 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide CAS No. 1240288-81-6

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide

Cat. No.: B2387893
CAS No.: 1240288-81-6
M. Wt: 261.09
InChI Key: QTXHBBJTEIPETO-UHFFFAOYSA-N
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Description

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a benzothiophene core with a bromine atom at the 6th position and a sulfone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide typically involves the bromination of benzothiophene followed by oxidation to introduce the sulfone group. One common method includes:

    Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Oxidation: The brominated benzothiophene is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.

    Reduction: Products include benzothiophene sulfides.

    Oxidation: Products include benzothiophene sulfoxides or other oxidized derivatives.

Scientific Research Applications

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the bromine and sulfone groups.

    6-Bromobenzothiophene: Lacks the sulfone group.

    Benzothiophene-3(2H)-one 1,1-dioxide: Lacks the bromine atom.

Properties

IUPAC Name

6-bromo-1,1-dioxo-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXHBBJTEIPETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-2-(methylsulfonyl)benzoate (774 mg, 2.64 mmol) in anhydrous THF (10 mL) was added NaH (60% in mineral, 111 mg, 2.77 mmol). The mixture was stirred at room temperature for 5 hr. The reaction was monitored by LCMS for completion. H2O (1 mL) was added to quench the reaction followed by the addition of aqueous hydrochloric acid (1N, 50 mL) and EtOAc (50 mL). The organic layer was separated, and the water layer was extracted with 2×EtOAc. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound (689 mg, 100%) as a white solid.
Quantity
774 mg
Type
reactant
Reaction Step One
Name
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of methyl 4-bromo-2-(methylsulfonyl)benzoate (Intermediate 239; 4.00 g; 13.6 mmol) in anhydrous THF (60 ml) was treated with NaH (595 mg; 13.6 mmol) and stirred at RT for 1.5 h. The reaction was quenched with water. AcOEt and a 1N solution of HCl in water were added and the phases were separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated to give the title compound as a yellow solid (3.63 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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